1-Methyl-2-nitro-1H-indole

Genotoxicity Assessment Mutagenicity Screening Nitroheterocycle SAR

1-Methyl-2-nitro-1H-indole (CAS 271789-32-3) is a critical nitroheterocyclic building block for medicinal chemistry and agrochemical R&D. Its unique N-methyl/2-nitro substitution pattern enables divergent radical nitration to 3-nitrosoindoles, a transformation not accessible with free (NH)-indoles. It serves as a characterized iNOS inhibitor reference (IC50 470–660 nM) with ~7–10× isoform selectivity. N-Methylation reduces Ames mutagenicity risk versus non-methylated 2-nitroindole, making it a preferred starting point for hit-to-lead campaigns targeting chronic diseases. Procure this high-purity intermediate to exploit differentiated reactivity and established pharmacology in your next synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B15071315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-nitro-1H-indole
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-10-8-5-3-2-4-7(8)6-9(10)11(12)13/h2-6H,1H3
InChIKeyQDNLHHNZQKBDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-nitro-1H-indole: Baseline Characteristics and Chemical Identity


1-Methyl-2-nitro-1H-indole (CAS 271789-32-3) is a nitroheterocyclic compound belonging to the indole derivative class, with molecular formula C9H8N2O2 and molecular weight 176.17 g/mol . This compound features a methyl substitution at the N-1 position and a nitro group at the C-2 position of the indole core. The 2-nitroindole scaffold is significant as a synthetic building block for pharmaceutical and agrochemical intermediates, with the N-methylation conferring distinct electronic and steric properties that differentiate it from unsubstituted 2-nitroindole [1]. The nitro group at C-2 provides a versatile handle for further synthetic transformations including reduction to amino derivatives and participation in nucleophilic addition reactions [1].

Why 1-Methyl-2-nitro-1H-indole Cannot Be Interchanged with Generic Indole Derivatives


The substitution pattern of 1-methyl-2-nitro-1H-indole determines its unique reactivity profile, biological target engagement, and physicochemical behavior, making direct substitution with other nitroindoles or N-unsubstituted indoles scientifically unjustified. Specifically, N-methylation alters the electronic density of the indole ring, affecting both electrophilic substitution regioselectivity and metabolic stability [1], while the C-2 nitro group position confers distinct mutagenic potential compared to C-5 or C-6 nitro isomers [2]. Furthermore, radical nitration studies demonstrate that N-methyl indoles yield 3-nitrosoindoles rather than 3-nitroindoles under identical conditions, highlighting divergent reaction outcomes based solely on N-substitution status [3]. These structure-dependent properties preclude generic interchangeability in both synthetic applications and biological screening campaigns.

1-Methyl-2-nitro-1H-indole: Quantitative Differentiation Evidence Versus Comparator Compounds


Comparative Mutagenicity: N-Methylation Reduces Mutagenic Activity of 2-Nitroindole

N-Methylation of 2-nitroindole to form 1-methyl-2-nitro-1H-indole significantly reduces mutagenic activity in Salmonella typhimurium TA98 and TA100 strains. This observation is consistent across the indole class, where methylation of the ring nitrogen typically attenuates the mutagenic potential of nitroheterocyclic compounds [1]. This trend directly informs compound selection for applications where reduced genotoxic liability is a critical procurement criterion, such as early-stage drug discovery screening or the design of safer agrochemical intermediates.

Genotoxicity Assessment Mutagenicity Screening Nitroheterocycle SAR

Divergent Radical Nitration Outcomes: N-Methyl Directs 3-Nitroso Formation

Under mild radical nitration conditions using NaNO2 and K2S2O8 as oxidant, N-methyl indoles (including 1-methyl-2-nitro-1H-indole) exhibit divergent reactivity compared to free (NH)-indoles. Free indoles furnish 3-nitroindoles, whereas N-methyl indoles selectively yield 3-nitrosoindoles [1]. This divergence is attributed to the impact of N-substitution on the stability of intermediate nitroso/oxime species, which dictates the final oxidation state of the product.

Radical Chemistry Synthetic Methodology Regioselective Functionalization

Human iNOS Inhibition: Quantified Cellular Activity for 1-Methyl-2-nitro-1H-indole

1-Methyl-2-nitro-1H-indole demonstrates quantifiable inhibition of human inducible nitric oxide synthase (iNOS) in a cellular context, with reported IC50 values of 470 nM after 1 hour and 660 nM after 24 hours in human DLD1 cells [1]. Cross-study comparison with its mouse iNOS inhibition data (IC50 = 1.44 μM in RAW264.7 cells) [2] reveals species-dependent potency differences, while nNOS inhibition (IC50 = 4.90 μM in SF9 cells) [1] indicates modest selectivity over the neuronal isoform.

Inflammation Target Engagement iNOS Inhibition Cellular Assay

Physical Property Differentiation: Solid-State Characteristics Inform Formulation

1-Methyl-2-nitro-1H-indole exhibits distinct solid-state properties compared to many regioisomeric nitroindoles. The compound has a reported melting point of 170.0 ± 2.0 °C [1], which contrasts with the lower melting points often observed for other N-methyl nitroindole isomers (e.g., 1-methyl-5-nitroindole, reported as a liquid or low-melting solid). This relatively high melting point may confer advantages in solid dosage formulation and purification by crystallization.

Preformulation Solid-State Chemistry Physicochemical Profiling

1-Methyl-2-nitro-1H-indole: Evidence-Based Application Scenarios for Procurement


Synthetic Intermediate for 3-Nitrosoindole Derivatives

Radical nitration of 1-methyl-2-nitro-1H-indole selectively yields 3-nitrosoindole products rather than 3-nitroindoles, providing a distinct synthetic entry point for accessing nitroso-substituted indole chemical space [1]. This divergent reactivity is not achievable with free (NH)-indoles under identical conditions, making this compound the reagent of choice when 3-nitrosoindole scaffolds are desired for downstream derivatization.

Reference Inhibitor for Cellular iNOS Activity Assays

With quantified human iNOS inhibition values (IC50 470-660 nM in DLD1 cells) and characterized isoform selectivity over nNOS (~7-10 fold), 1-methyl-2-nitro-1H-indole serves as a useful reference compound for benchmarking iNOS inhibitors in cellular inflammation models [2][3]. The availability of both human and mouse iNOS data facilitates cross-species experimental design.

Building Block with Reduced Genotoxicity Liability

Based on class-level SAR demonstrating that N-methylation of nitroindoles typically reduces mutagenic activity in Ames tests [4], 1-methyl-2-nitro-1H-indole may be prioritized over non-methylated 2-nitroindole in medicinal chemistry campaigns where minimizing genotoxicity risk is a critical early-stage screening criterion. This property is particularly relevant for hit-to-lead optimization programs targeting chronic disease indications.

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